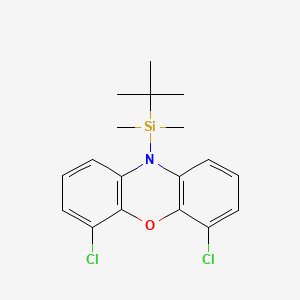
10-(tert-Butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(tert-Butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine is a chemical compound that belongs to the class of phenoxazines Phenoxazines are heterocyclic compounds containing a nitrogen atom in a tricyclic structure The tert-butyldimethylsilyl group is often used as a protecting group in organic synthesis due to its stability under various reaction conditions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(tert-Butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine typically involves the following steps:
Formation of the Phenoxazine Core: The phenoxazine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as 2-aminophenol and a chlorinated aromatic compound.
Introduction of the tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or pyridine.
Chlorination: The chlorination of the phenoxazine ring can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized for large-scale production.
化学反应分析
Types of Reactions
Oxidation: The phenoxazine core can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the phenoxazine core to its corresponding reduced form, such as phenoxazine dihydro derivatives.
Substitution: The dichloro groups on the phenoxazine ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines (RNH2) or thiols (RSH) in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives of phenoxazine.
Reduction: Dihydro derivatives of phenoxazine.
Substitution: Various substituted phenoxazine derivatives depending on the nucleophile used.
科学研究应用
10-(tert-Butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Used in the development of materials with specific electronic properties, such as organic semiconductors and optoelectronic devices
作用机制
The mechanism of action of 10-(tert-Butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine involves its interaction with molecular targets through its phenoxazine core. The dichloro substitution enhances its reactivity, allowing it to form covalent bonds with target molecules. The tert-butyldimethylsilyl group provides stability and prevents unwanted side reactions during its interaction with biological or chemical targets .
相似化合物的比较
Similar Compounds
Trimethylsilyl Ether (TMS): Less stable compared to tert-butyldimethylsilyl ether.
Tert-Butyldiphenylsilyl Ether (TBDPS): More sterically hindered and provides greater stability than tert-butyldimethylsilyl ether.
Triisopropylsilyl Ether (TIPS): Offers high resistance to hydrolysis but is more challenging to introduce
Uniqueness
10-(tert-Butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine is unique due to the combination of the phenoxazine core with the tert-butyldimethylsilyl protecting group and dichloro substitutions. This combination provides a balance of stability, reactivity, and versatility in various chemical and biological applications.
生物活性
10-(tert-Butyldimethylsilyl)-4,6-dichloro-10H-phenoxazine (CAS Number: 120033-19-4) is a synthetic compound with potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by the presence of a phenoxazine moiety and chlorinated substituents, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
The molecular formula of this compound is C18H21NOSiCl, with a molecular weight of 366.357 g/mol. The compound features a tert-butyldimethylsilyl group which enhances its stability and solubility in organic solvents, making it suitable for various chemical reactions and biological assays.
Biological Activity Overview
Research into the biological activity of this compound has revealed several noteworthy effects:
- Antioxidant Activity : Preliminary studies indicate that phenoxazines can exhibit antioxidant properties. The presence of chlorinated groups may enhance the electron-donating ability of the molecule, potentially leading to increased radical scavenging activity.
- Anticancer Potential : Some phenoxazine derivatives have shown promise as anticancer agents. Their ability to intercalate into DNA and generate reactive oxygen species (ROS) could contribute to their cytotoxic effects against cancer cells.
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit various enzymes, including those involved in cancer progression and inflammation.
The mechanisms through which this compound exerts its biological effects may involve:
- DNA Interaction : The phenoxazine core can intercalate into DNA, disrupting replication and transcription processes.
- ROS Generation : Upon excitation, the compound may produce ROS that can induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Enzyme Modulation : The compound may act as a competitive or non-competitive inhibitor for specific enzyme targets involved in metabolic pathways relevant to disease states.
Anticancer Activity
A study conducted by Antonio et al. (1989) explored the cytotoxic effects of phenoxazine derivatives on various cancer cell lines. The results indicated that compounds with similar chlorinated structures showed significant inhibition of cell proliferation through apoptosis induction mechanisms .
Antioxidant Properties
Research has demonstrated that phenoxazines can scavenge free radicals effectively. A study highlighted that derivatives containing silyl groups exhibited enhanced antioxidant activity compared to their non-silylated counterparts .
Data Table: Biological Activities of Related Compounds
属性
分子式 |
C18H21Cl2NOSi |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
tert-butyl-(4,6-dichlorophenoxazin-10-yl)-dimethylsilane |
InChI |
InChI=1S/C18H21Cl2NOSi/c1-18(2,3)23(4,5)21-14-10-6-8-12(19)16(14)22-17-13(20)9-7-11-15(17)21/h6-11H,1-5H3 |
InChI 键 |
RQMHINOWMPTPBG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)N1C2=C(C(=CC=C2)Cl)OC3=C1C=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















